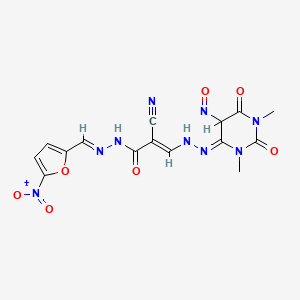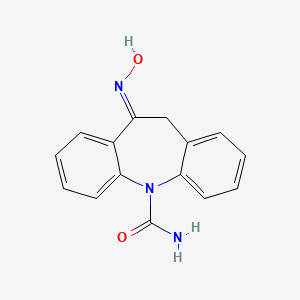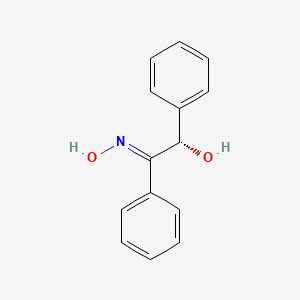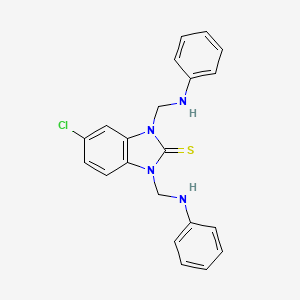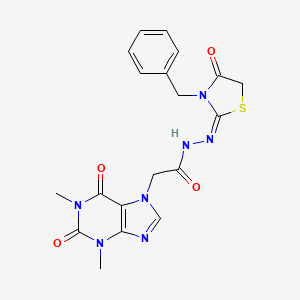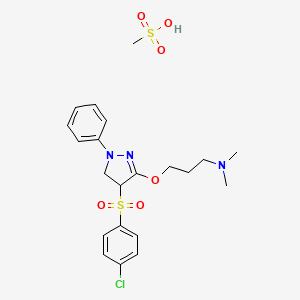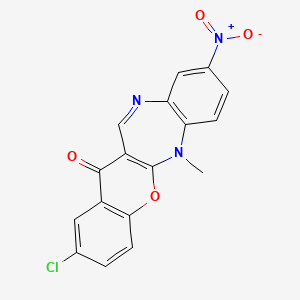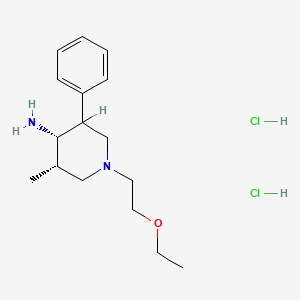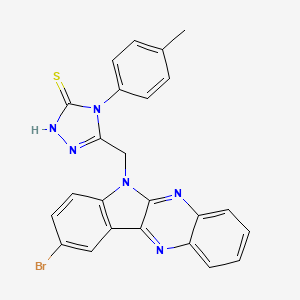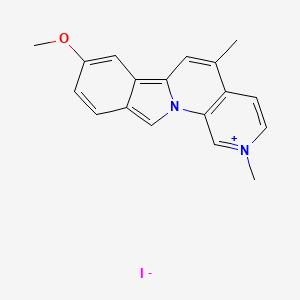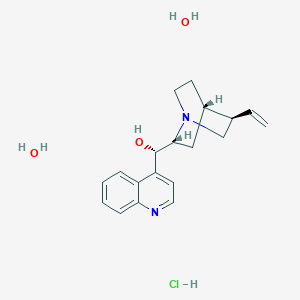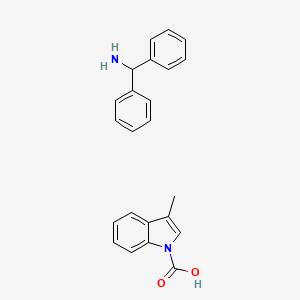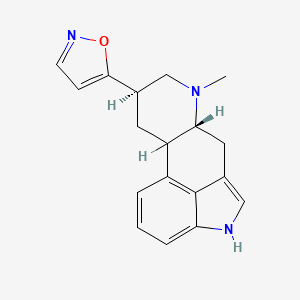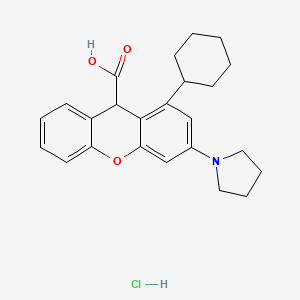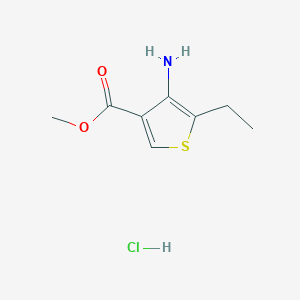
methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride typically involves the reaction of ethyl thiophene-3-carboxylate with ammonia and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Ethylation: Ethyl thiophene-3-carboxylate is reacted with ethyl iodide in the presence of a base such as potassium carbonate.
Amination: The resulting ethylated product is then treated with ammonia to introduce the amino group.
Methylation: Finally, the compound is methylated using methyl iodide to yield methyl 4-amino-5-ethylthiophene-3-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their function. The thiophene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological pathways, making the compound a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate: Contains a sulfonyl group, offering different chemical properties.
Uniqueness
Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
66319-20-8 |
|---|---|
Molekularformel |
C8H12ClNO2S |
Molekulargewicht |
221.71 g/mol |
IUPAC-Name |
methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-3-6-7(9)5(4-12-6)8(10)11-2;/h4H,3,9H2,1-2H3;1H |
InChI-Schlüssel |
IFDLYTVTWMMYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CS1)C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


